

Effect of pH on 5-Carboxyrhodamine 110 NHS Ester conjugation efficiency

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Compound of Interest

Compound Name: 5-Carboxyrhodamine 110 NHS Ester
Cat. No.: B8116030

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Technical Support Center: 5-Carboxyrhodamine 110 NHS Ester Conjugation

This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions regarding the effect of pH on the conjugation efficiency of **5-Carboxyrhodamine 110 NHS Ester** with primary amines on proteins, peptides, and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is **5-Carboxyrhodamine 110 NHS Ester** and why is it used?

5-Carboxyrhodamine 110 NHS Ester (5-CR110-SE) is a highly fluorescent green dye pre-activated with an N-hydroxysuccinimide (NHS) ester functional group.^{[1][2][3]} This amine-reactive group allows for the straightforward covalent labeling of biomolecules by forming stable amide bonds with primary amines, such as those on the N-terminus of proteins or the side chains of lysine residues.^{[4][5]} It is often preferred over other dyes like FITC due to its superior photostability and the fact that its fluorescence is insensitive to pH changes between pH 4 and 9.^{[1][2][6]}

Q2: What is the optimal pH for conjugating **5-Carboxyrhodamine 110 NHS Ester**?

The optimal pH for the reaction is a narrow range between 8.3 and 8.5.^{[4][7][8][9][10]} This specific pH provides the best balance between having a reactive amine on the target molecule and maintaining the stability of the NHS ester.

Q3: Why is the reaction pH so critical for success?

The reaction's success depends on two competing, pH-dependent events:

- **Amine Reactivity (Desired Reaction):** The target primary amine group on a biomolecule must be in its deprotonated, nucleophilic state (-NH_2) to react with the NHS ester. At lower pH, the amine is protonated (-NH_3^+), rendering it unreactive.^{[4][7]} Increasing the pH pushes the equilibrium towards the more reactive deprotonated form.
- **NHS Ester Hydrolysis (Competing Reaction):** The NHS ester is susceptible to hydrolysis, a reaction with water that inactivates the dye by cleaving the ester. The rate of this hydrolysis reaction increases significantly at higher pH values.^{[4][5][11]}

Therefore, the optimal pH of 8.3-8.5 maximizes the concentration of reactive amines while minimizing the rate of premature dye inactivation due to hydrolysis.^[4]

Q4: What happens if my reaction pH is too low or too high?

- **pH too low (e.g., < 7.5):** The majority of primary amines on your protein will be protonated (-NH_3^+) and non-nucleophilic. This will result in very slow or no labeling.^{[7][8][9]}
- **pH too high (e.g., > 9.0):** While the amines will be highly reactive, the NHS ester will hydrolyze very rapidly.^{[5][7]} This wastes the dye and can significantly reduce the final conjugation efficiency, as the inactivated dye can no longer react with the target molecule.^{[7][9]}

Q5: Which buffers should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines.

- **Recommended Buffers:** 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, adjusted to pH 8.3-8.5, are excellent choices.^{[4][7][8]} Borate buffer at the same pH range is also suitable.^[5]

- **Buffers to Avoid:** Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible.^[12] These molecules will compete with your target biomolecule for reaction with the NHS ester, drastically lowering your labeling efficiency.^[5]^[12] If needed, Tris or glycine can be used at the end of the reaction to quench any remaining active NHS ester.^[5]

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Low or No Labeling Efficiency	Incorrect Reaction pH: The buffer pH is outside the optimal 8.3-8.5 range.	Use a freshly calibrated pH meter to verify the pH of your reaction buffer just before use. [12]
NHS Ester Hydrolysis: The dye was inactivated by moisture before or during the reaction. This is accelerated by high pH and temperature.[4][13]	Always use high-quality, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[13] Avoid storing the dye in solution.[13] Consider performing the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.[5][12]	
Incompatible Buffer: The buffer contains competing primary amines (e.g., Tris, glycine).[5][12]	Perform a buffer exchange on your protein sample into a recommended amine-free buffer (e.g., PBS, sodium bicarbonate) prior to starting the conjugation.[12]	
Low Reactant Concentration: Low protein concentration can lead to less efficient labeling as the competing hydrolysis reaction becomes more dominant.[5][12]	Increase the concentration of the protein to at least 1-2 mg/mL.[12] You may also need to optimize the molar excess of the NHS ester dye.	
High Background / Non-specific Binding	Excess Unbound Dye: Hydrolyzed (inactivated) or unreacted dye remains in the sample after the reaction.	This is primarily a purification issue. Ensure thorough removal of all excess dye and reaction byproducts using appropriate methods like gel filtration (desalting column) or dialysis.[4][14] This step is

critical for clean downstream results.[14]

Quantitative Data: pH vs. NHS Ester Stability

The primary competing reaction, hydrolysis, is highly dependent on pH. The stability of an NHS ester is often measured by its half-life in aqueous solution. The data below illustrates how rapidly the ester is inactivated as the pH increases.

pH	Temperature	Half-life of NHS Ester	Implication for Conjugation
7.0	0°C	~4-5 hours	Reaction is slow, but the dye is relatively stable.[5][11]
8.3-8.5	4°C - RT	Minutes	Optimal Range: Balances amine reactivity with manageable hydrolysis rate.[4][7]
8.6	4°C	~10 minutes	High Risk: The dye is rapidly hydrolyzing, significantly reducing the amount available for conjugation.[5][11]

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general guideline. Optimal conditions, such as the molar ratio of dye to protein, should be determined empirically for each specific application.

1. Reagent Preparation

- Protein Solution: Dissolve or exchange your protein into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[4]
- Dye Stock Solution: **5-Carboxyrhodamine 110 NHS Ester** is moisture-sensitive.[14] Immediately before use, warm the vial to room temperature and dissolve it in high-quality, anhydrous DMSO or DMF to a stock concentration of ~10 mg/mL.[8] Vortex briefly to ensure it is fully dissolved.

2. Conjugation Reaction

- Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. A 5- to 20-fold molar excess of dye over protein is a common starting point.
- Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[7][15] Protect the reaction from light to prevent photobleaching of the dye.[16]

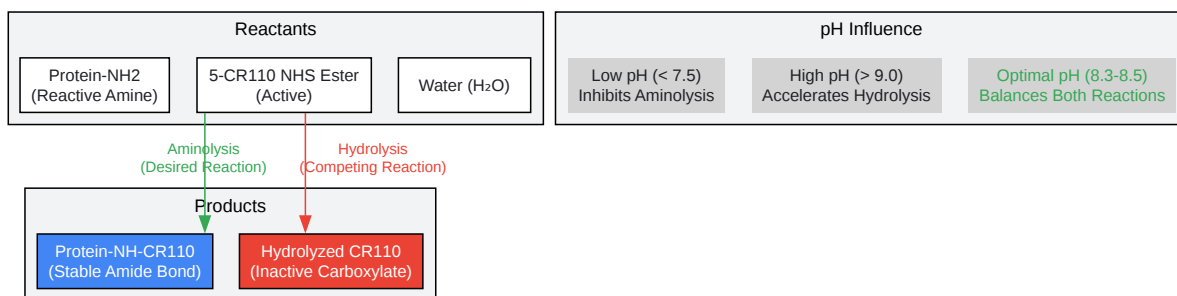
3. Quenching the Reaction (Optional but Recommended)

- Stop the reaction by adding an amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[4]
- Incubate for 15-30 minutes at room temperature.[4] This step inactivates any unreacted NHS ester.

4. Purification of the Conjugate

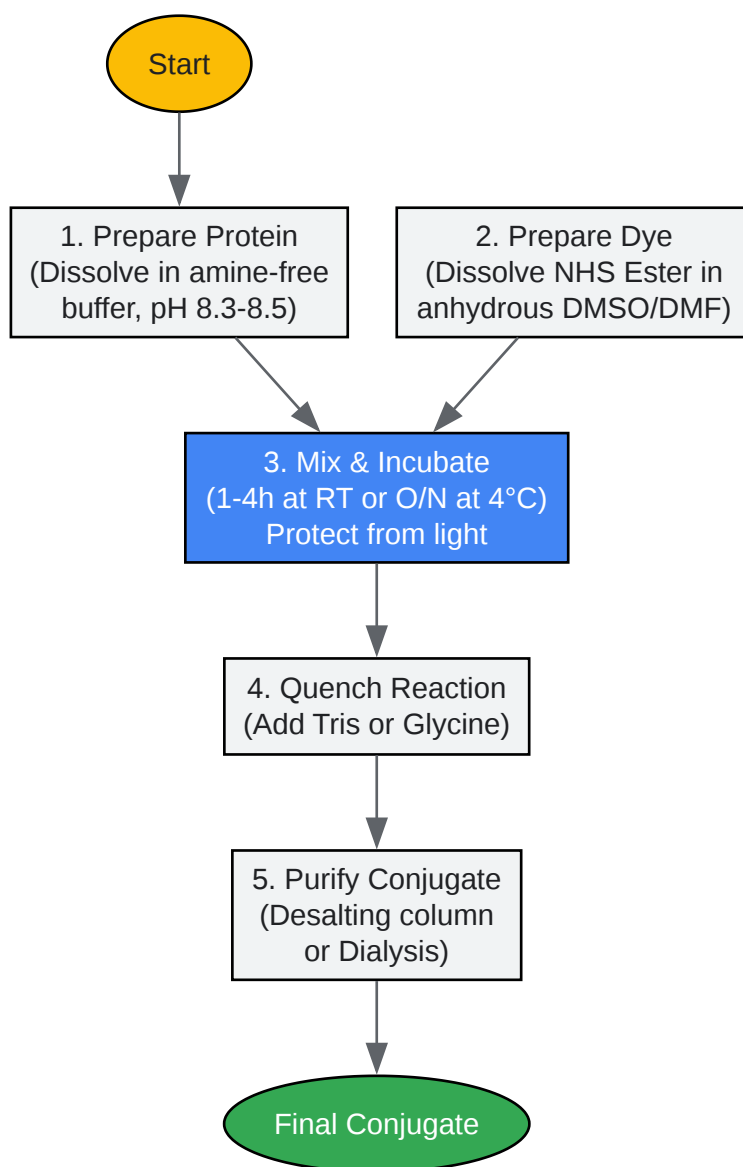
- Remove the unreacted dye, hydrolyzed dye, and quenching buffer salts from the labeled protein conjugate.
- The most common method is size-exclusion chromatography using a desalting column (e.g., Glen Gel-Pak™, Sephadex® G-25).[7][15] Dialysis against a suitable storage buffer (e.g., PBS) is also an effective alternative.[4]

Visualizations



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Caption: Competing reaction pathways in NHS ester conjugation.



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Caption: Standard workflow for protein labeling with NHS esters.

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